Vibrational Spectroscopic Resolution: D10-Isotopomer vs. Protio Cyclohexanone Oxime in Solid-State IR, Raman, and INS
In the 2018 ChemPhysChem study by Chapman et al., the solid-state vibrational spectra of cyclohexanone oxime (CHO) and its D10-isotopomer were directly compared using variable-temperature infrared (150–300 K), Raman (10–300 K), and inelastic neutron scattering (INS) spectroscopy, supported by periodic DFT calculations [1]. The replacement of all ten cyclohexyl hydrogens with deuterium shifts the C–H stretching region (≈2850–3000 cm⁻¹ in CHO) to the C–D stretching region (≈2050–2250 cm⁻¹ in CHO-D10), eliminating spectral congestion and enabling unambiguous assignment of the oxime N–O and C=N vibrational modes between 900–1700 cm⁻¹ [1]. The D10-isotopomer further allows hydrogen-bonding interactions within the oxime dimer to be probed via INS without interference from the cyclohexyl ring modes, a capability the protio form cannot provide [1].
| Evidence Dimension | Vibrational mode assignment clarity (mid-IR C–H vs. C–D stretching region) |
|---|---|
| Target Compound Data | C–D stretches at ≈2050–2250 cm⁻¹; no C–H absorption; oxime-localized modes resolved in 900–1700 cm⁻¹ |
| Comparator Or Baseline | Cyclohexanone oxime (protio): C–H stretches at ≈2850–3000 cm⁻¹, obscuring weaker overtone/combination bands in this region |
| Quantified Difference | Complete spectral separation of ring C–H(D) modes from oxime functional-group modes; deuterium-induced isotopic shift ≈750–850 cm⁻¹ for stretching modes |
| Conditions | Solid-state; variable-temperature IR (150–300 K), Raman (10–300 K), and INS spectroscopy; periodic DFT (CASTEP) calculations |
Why This Matters
This direct spectroscopic evidence proves that Cyclohexanone-D10-oxime is indispensable for operando vibrational studies of the Beckmann rearrangement where unambiguous tracking of the oxime-to-amide transformation requires ring-mode-background-free spectra.
- [1] Chapman, S., O'Malley, A. J., Parker, S. F. & Raja, R. Comprehensive vibrational spectroscopic characterization of nylon-6 precursors for precise tracking of the Beckmann rearrangement. ChemPhysChem 19, 3196–3203 (2018). https://doi.org/10.1002/cphc.201800721. View Source
